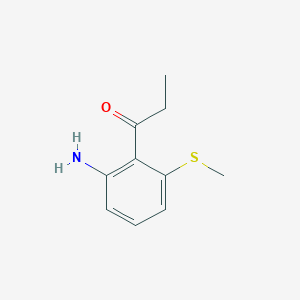
Sodium Pyruvate (D3, 97-98%)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pyruvate (D3, 97-98%) is a deuterated form of sodium pyruvate, where three hydrogen atoms are replaced by deuteriumSodium pyruvate is commonly used in cell culture media as an additional energy source and has protective effects against hydrogen peroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pyruvate can be synthesized through various methods. One common method involves the recrystallization process. The steps include:
- Preparing an aqueous solution of sodium pyruvate by dissolving a crude product in purified water and filtering to remove inorganic impurities.
- Adding the aqueous solution to an ice bath containing anhydrous ethanol, leading to crystallization and precipitation of sodium pyruvate.
- Filtering, drying under reduced pressure, sieving, and pulverizing to obtain the pure white solid sodium pyruvate .
Industrial Production Methods: The industrial production of sodium pyruvate involves similar steps but on a larger scale. The process is designed to be environmentally friendly, with recyclable solvents and high yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pyruvate undergoes various chemical reactions, including:
Oxidation: Sodium pyruvate can act as a peroxide scavenger in aerobic oxidation reactions under carbene catalysis.
Reduction: It can be reduced to lactate under anaerobic conditions.
Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium pyruvate is used with ambient air as the sole oxidant under mild and green conditions.
Reduction: Enzymatic reduction using lactate dehydrogenase.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Imidates and amidines from imines.
Reduction: Lactate.
Substitution: Various substituted pyruvates.
Wissenschaftliche Forschungsanwendungen
Sodium pyruvate (D3, 97-98%) has a wide range of applications in scientific research:
Wirkmechanismus
Sodium pyruvate exerts its effects through several mechanisms:
Energy Production: It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle to produce ATP aerobically.
Antioxidant Properties: Acts as an endogenous antioxidant, neutralizing reactive oxygen species like hydrogen peroxide.
Metabolic Pathways: Involved in glycolysis and pyruvate dehydrogenase pathways, crucial for biological energy production.
Vergleich Mit ähnlichen Verbindungen
- Pyruvic acid
- Sodium lactate
- Sodium acetate
Sodium pyruvate (D3, 97-98%) stands out due to its unique properties and wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C3H4NaO3 |
|---|---|
Molekulargewicht |
114.07 g/mol |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3; |
InChI-Schlüssel |
DAQHMCWYXJEOCG-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C(=O)O.[Na] |
Kanonische SMILES |
CC(=O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


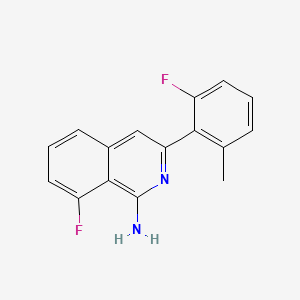
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
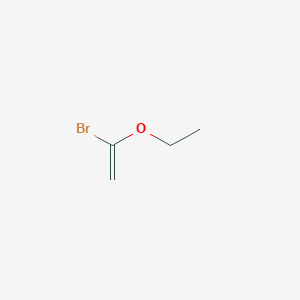
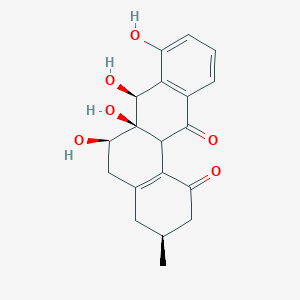
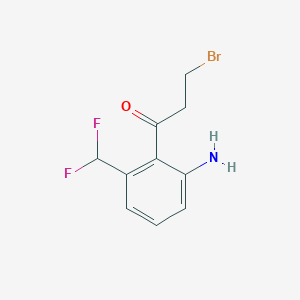

![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
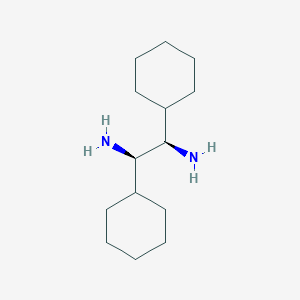
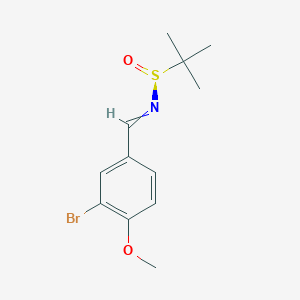
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
